molecular formula C13H13NO2 B6366757 2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine CAS No. 1111110-51-0

2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine

Cat. No.: B6366757
CAS No.: 1111110-51-0
M. Wt: 215.25 g/mol
InChI Key: VGHUBTKBKPNMTF-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a hydroxyl group at the second position and a methoxy-methylphenyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine typically involves the reaction of 2-hydroxy-6-bromopyridine with 2-methoxy-5-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-oxo-6-(2-methoxy-5-methylphenyl)pyridine.

    Reduction: Formation of 2-hydroxy-6-(2-methoxy-5-methylphenyl)dihydropyridine.

    Substitution: Formation of 2-hydroxy-6-(2-substituted-5-methylphenyl)pyridine derivatives.

Scientific Research Applications

2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular signaling pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-(2-methoxyphenyl)pyridine
  • 2-Hydroxy-6-(2-methylphenyl)pyridine
  • 2-Hydroxy-6-(2-methoxy-5-chlorophenyl)pyridine

Uniqueness

2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-6-7-12(16-2)10(8-9)11-4-3-5-13(15)14-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHUBTKBKPNMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682775
Record name 6-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-51-0
Record name 6-(2-Methoxy-5-methylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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